molecular formula C11H15BrClN B577904 (1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride CAS No. 1228878-45-2

(1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride

Cat. No.: B577904
CAS No.: 1228878-45-2
M. Wt: 276.602
InChI Key: PGVMTOUDCXVEJJ-UHFFFAOYSA-N
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Description

(1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride is a substituted cyclobutane derivative featuring a 4-bromophenyl group attached to a cyclobutyl ring and a primary amine (-NH₂) moiety. The bromine substituent on the phenyl ring enhances lipophilicity and may influence receptor binding compared to other halogenated analogs .

Properties

IUPAC Name

[1-(4-bromophenyl)cyclobutyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11;/h2-5H,1,6-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVMTOUDCXVEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677569
Record name 1-[1-(4-Bromophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228878-45-2
Record name 1-[1-(4-Bromophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with cyclobutylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is compared to analogs with variations in:

  • Aromatic substituents (bromo, chloro, fluoro, methyl, trifluoromethyl).
  • Ring size (cyclobutyl vs. cyclopropyl, cyclopentyl).
  • Amine functionalization (primary, secondary, tertiary amines).

Data Table: Key Analogs and Properties

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl/Ring) Pharmacological Notes References
(1-(4-Bromophenyl)cyclobutyl)methanamine HCl C₁₁H₁₅BrClN 276.61 4-Bromo, cyclobutyl Primary amine; potential CNS activity
(1-(4-Chlorophenyl)cyclobutyl)methanamine HCl C₁₁H₁₅Cl₂N 232.16 4-Chloro, cyclobutyl Sibutramine-related; SNRI mechanism
(1-(4-Fluorophenyl)cyclobutyl)methanamine HCl C₁₁H₁₅FClN 216.70 4-Fluoro, cyclobutyl Higher polarity than bromo analog
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine HCl C₁₃H₁₉ClN 224.75 3,5-Dimethyl, cyclobutyl Enhanced steric bulk; uncharacterized
(1-(4-Bromophenyl)cyclopropyl)methanamine HCl C₁₀H₁₃BrClN 262.58 4-Bromo, cyclopropyl Smaller ring; higher ring strain
(1-(4-Bromophenyl)cyclopentyl)methanamine HCl C₁₂H₁₇BrClN 290.64 4-Bromo, cyclopentyl Larger ring; altered pharmacokinetics
[1-(3-Trifluoromethylphenyl)cyclobutyl]methanamine HCl C₁₂H₁₄F₃ClN 265.70 3-CF₃, cyclobutyl Electron-withdrawing group; pKa ~10.27

Pharmacological and Chemical Insights

  • Substituent Effects: Bromine vs. Trifluoromethyl Groups: Electron-withdrawing -CF₃ groups (e.g., in ) may reduce basicity (pKa ~10.27) and alter receptor binding.
  • Ring Size Impact: Cyclobutyl vs. Cyclopentyl Analogs: Increased ring size (e.g., ) may slow renal clearance due to higher molecular weight.
  • Amine Functionalization :

    • Primary amines (e.g., target compound) are more polar and less metabolically stable than tertiary amines (e.g., sibutramine’s dimethylamine group) .

Biological Activity

The compound (1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride (CAS No. 1228878-45-2) is a specialized chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Structure

  • Molecular Formula : C11_{11}H15_{15}BrClN
  • IUPAC Name : [1-(4-bromophenyl)cyclobutyl]methanamine; hydrochloride
  • InChI Key : PGVMTOUDCXVEJJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of 4-bromobenzyl chloride with cyclobutylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The final product is purified and converted to its hydrochloride salt form using hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The specific pathways and targets can vary based on the context of use, but potential mechanisms include:

  • Receptor Modulation : The compound may bind to specific receptors, influencing their activity.
  • Enzyme Inhibition : It may inhibit certain enzymes, thereby altering metabolic pathways.

Cytotoxicity Studies

In evaluating the safety profile of this compound, cytotoxicity assays against human cell lines such as HepG2 have been conducted. Preliminary results indicate that while some structural analogs exhibit low cytotoxicity, further studies are needed to establish the safety margins for this compound specifically.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the bromine substitution position on the phenyl ring can significantly affect biological activity:

  • Positioning of Bromine : Compounds with bromine at different positions (e.g., 3-bromo vs. 4-bromo) exhibited varying levels of receptor affinity and enzyme inhibition.

This insight can guide future modifications to enhance efficacy while minimizing toxicity.

Case Study 1: Antitubercular Activity

A study focused on identifying novel chemical entities against Mycobacterium tuberculosis screened a library of compounds, including those related to this compound. The research highlighted several promising candidates with MIC values indicating strong antitubercular activity, suggesting that derivatives of this compound could be further explored for therapeutic applications against tuberculosis .

Case Study 2: Cancer Therapeutics

Research into related compounds has identified potential applications in cancer therapy, particularly targeting deubiquitinase complexes involved in tumor progression. These studies underscore the importance of exploring this compound as a candidate for further development in anticancer strategies .

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